Cassiaside

Vue d'ensemble

Description

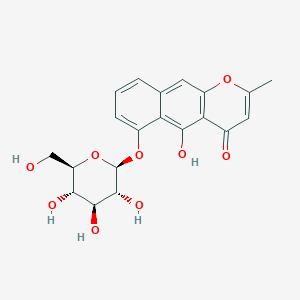

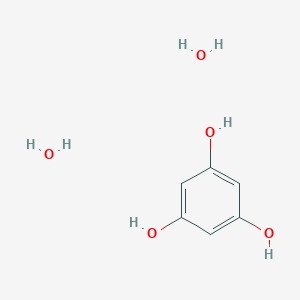

Cassiaside is a natural compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine . It has been extensively researched for its pharmacological activities and has been shown to possess potent antioxidant and anti-inflammatory properties . Cassiaside is a flavonoid glycoside and is one of the major components found in Cassia obtusifolia seeds .

Molecular Structure Analysis

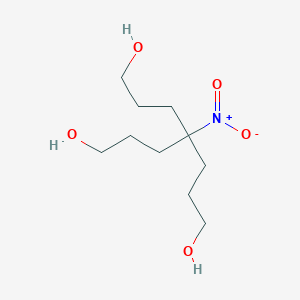

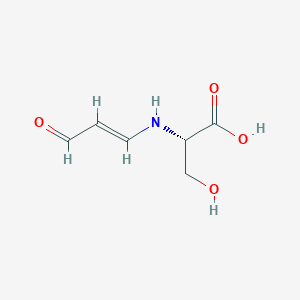

Cassiaside has a molecular formula of C20H20O9 . It is a naphthyl ketone glycoside and is one of the major components found in Cassia obtusifolia seeds .Physical And Chemical Properties Analysis

Cassiaside has a molecular weight of 404.367 Da and a monoisotopic mass of 404.110718 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 709.6±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .Applications De Recherche Scientifique

Quality Control of Traditional Chinese Medicine : A study established a quality control method for Semen Cassiae using naphthopyrone reference extract (NRE), which includes Cassiaside B2 and Cassiaside C. This method provides a scientific basis for using NRE in quality control, potentially replacing single component references in traditional Chinese medicine (Zhou et al., 2017).

Blood Lipid Regulation : Research on Cassia obtusifolia L. indicated that while its extract inhibited cholesterol synthesis, Cassiaside B did not significantly affect cholesterol synthesis. This suggests that the mechanism of the extract in decreasing blood lipid levels might not primarily involve Cassiaside B (Yongfu & Zelian, 2003).

Respiratory Health : A 2019 study found that compounds including Cassiaside from Cassia obtusifolia seeds inhibited the expression and production of MUC5AC mucin in airway epithelial cells, suggesting potential applications in respiratory health, particularly in regulating mucus production (Choi et al., 2019).

Inflammatory Diseases : Cassiaside C from Cassiae semen was found to inhibit M1 polarization of macrophages by downregulating glycolysis, suggesting its potential as a therapeutic strategy for chronic inflammatory conditions (Kim et al., 2022).

Pharmacological Properties of Cassia obtusifolia : A comprehensive review highlighted the pharmacological properties of Cassia obtusifolia L., including antidiabetic, antimicrobial, anti-inflammatory, and neuroprotective properties, with Cassiaside among its main chemical constituents (Ali et al., 2021).

Hepatoprotective Effects : Cassiaside, isolated from Cassia obtusifolia seeds, showed hepatoprotective effects against oxidative damage in human hepatic HepG2 cells, indicating its potential in preventing hepatic diseases (Ali et al., 2018).

Safety And Hazards

Orientations Futures

Cassiaside has shown potential in treating chronic inflammatory diseases by inhibiting M1 polarization of macrophages . It also has potential anti-obesity effects via appetite suppression by 5-HT2C receptor activation . These findings suggest that Cassiaside could be further explored as a therapeutic strategy for chronic inflammatory conditions and obesity .

Propriétés

IUPAC Name |

5-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c1-8-5-10(22)15-12(27-8)6-9-3-2-4-11(14(9)17(15)24)28-20-19(26)18(25)16(23)13(7-21)29-20/h2-6,13,16,18-21,23-26H,7H2,1H3/t13-,16-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZTBIAKFTNIJ-CZNQJBLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154145 | |

| Record name | Cassiaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cassiaside | |

CAS RN |

123914-49-8 | |

| Record name | Cassiaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123914498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cassiaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)